

Check Availability & Pricing

Early Preclinical Profile of SMP-797 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SMP-797 hydrochloride	
Cat. No.:	B1681836	Get Quote

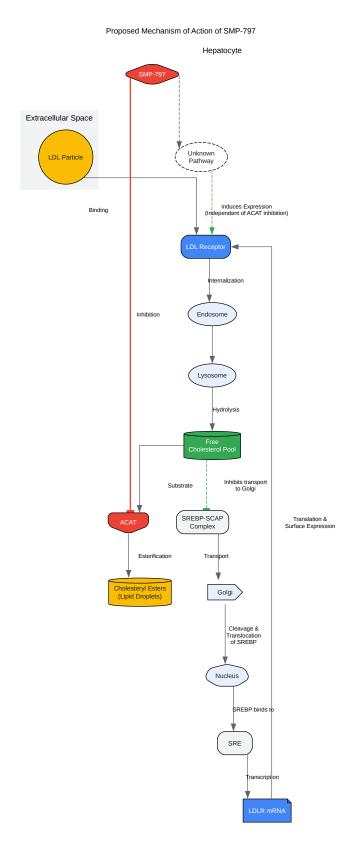
For Researchers, Scientists, and Drug Development Professionals

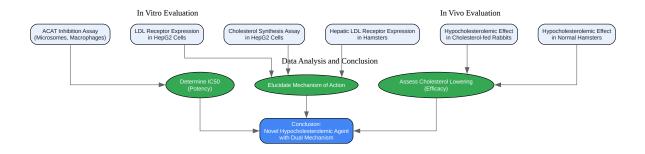
Introduction

SMP-797 hydrochloride is a novel, orally active acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that was under development by Dainippon Sumitomo Pharma (formerly Sumitomo Pharmaceuticals).[1] Early preclinical studies investigated its potential as a hypocholesterolemic agent. Phase I clinical trials for hypercholesterolemia were initiated in Japan, and Phase II trials were conducted in Europe around 2005.[1] However, the development of SMP-797 appears to have been discontinued, a fate shared by many ACAT inhibitors which, despite promising preclinical results, largely failed to demonstrate efficacy in human clinical trials for cardiovascular diseases.[1][2][3] This guide provides a detailed summary of the available preclinical data for SMP-797, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used in its early evaluation.

Core Mechanism of Action

SMP-797 exerts its primary effect through the inhibition of ACAT, an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, SMP-797 is proposed to increase the intracellular free cholesterol pool, leading to downstream regulatory effects aimed at maintaining cholesterol homeostasis. A key finding from preclinical studies is that SMP-797 not only inhibits ACAT but also induces the expression of the low-density lipoprotein (LDL) receptor, a mechanism that is reportedly independent of its ACAT inhibitory action.[1]




Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed signaling pathway for SMP-797's action on cholesterol metabolism.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Preclinical Profile of SMP-797 Hydrochloride: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1681836#early-clinical-trial-data-for-smp-797-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com